Guanidine, (2-(N-methylanilino)ethyl)-

Description

Significance of the Guanidine (B92328) Moiety in Organic and Bioorganic Chemistry

Guanidine, with the formula HNC(NH₂)₂, is a nitrogen-rich organic compound characterized by a central carbon atom bonded to three nitrogen atoms. rsc.org This arrangement imparts a high degree of basicity, as its protonated form, the guanidinium (B1211019) cation, is stabilized by charge delocalization across the three nitrogen atoms through resonance. rsc.orgsigmaaldrich.com This inherent stability and strong basicity (pKa of the conjugate acid is 13.6) make guanidines one of the strongest organic bases. rsc.org

In the realm of bioorganic chemistry, the guanidine group is most famously present in the side chain of the amino acid arginine. rsc.org This functional group is crucial for many biological processes, playing a vital role in enzyme-substrate interactions through the formation of hydrogen bonds and electrostatic interactions with anionic species like carboxylates and phosphates. The guanidinium group's ability to engage in these non-covalent interactions underpins its function in molecular recognition at the active sites of various enzymes and in protein structure and function. sigmaaldrich.com

Beyond its natural role, the guanidine moiety is considered a "privileged scaffold" in medicinal chemistry and drug design. Its presence is found in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including antibacterial, antiviral, anticancer, and antidiabetic properties. The ability of the guanidinium group to interact with biological targets makes it a valuable component in the development of new therapeutic agents. In organic synthesis, guanidines are utilized as strong, non-nucleophilic bases and as versatile ligands in organometallic chemistry and catalysis. sigmaaldrich.com Their derivatives are also key components in the synthesis of various heterocyclic compounds.

Table 1: Key Properties of the Guanidine Moiety

| Property | Description | Reference |

|---|---|---|

| Structure | A central carbon atom bonded to three nitrogen atoms (Y-shaped). | sigmaaldrich.com |

| Basicity | One of the strongest organic bases due to the resonance stabilization of its conjugate acid, the guanidinium cation. | rsc.org |

| Biological Role | Key functional group in the amino acid arginine; crucial for enzyme interactions and molecular recognition. | rsc.org |

| Medicinal Importance | A privileged scaffold in drug design, found in numerous compounds with a wide range of bioactivities. |

| Synthetic Utility | Used as organocatalysts, strong bases, and ligands in organic and organometallic synthesis. | sigmaaldrich.com |

Contextualization of (2-(N-methylanilino)ethyl)guanidine within the Broader Spectrum of Substituted Guanidines

Substituted guanidines are a broad class of compounds where one or more hydrogen atoms on the nitrogen atoms of the parent guanidine molecule are replaced by other organic groups. This substitution allows for the fine-tuning of the molecule's steric and electronic properties, such as basicity, lipophilicity, and receptor-binding affinity. The diversity of possible substitutions has led to a vast library of guanidine derivatives explored in combinatorial chemistry for drug discovery and in materials science.

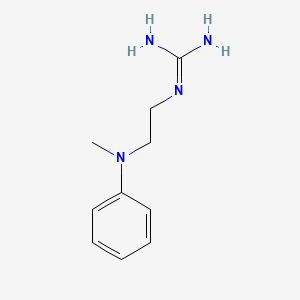

The compound Guanidine, (2-(N-methylanilino)ethyl)- is a specific example of a substituted guanidine. Its structure can be deconstructed into three key components:

The Guanidine Core: This provides the fundamental properties of high basicity and the ability to form a stable, delocalized guanidinium cation upon protonation.

An Ethyl Linker (-CH₂CH₂-): This flexible two-carbon chain connects the guanidine core to the aniline (B41778) moiety.

An N-methylanilino Group (-N(CH₃)(C₆H₅)): This is a tertiary amine group attached to a phenyl ring. It is a relatively bulky and electron-donating substituent.

The synthesis of such a molecule would likely involve the reaction of a suitable diamine precursor, such as N¹-methyl-N²-phenylethane-1,2-diamine, with a guanidinylating agent. This common synthetic strategy allows for the introduction of the guanidine functional group onto a pre-existing molecular framework.

Table 2: Structural Components of (2-(N-methylanilino)ethyl)guanidine

| Component | Formula | Expected Influence |

|---|---|---|

| Guanidine Core | -NH-C(=NH)NH₂ | High basicity, hydrogen bonding capability, positive charge at physiological pH. |

| Ethyl Linker | -CH₂CH₂- | Provides flexibility and spatial separation between the other two functional groups. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

7762-35-8 |

|---|---|

Molecular Formula |

C10H16N4 |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-[2-(N-methylanilino)ethyl]guanidine |

InChI |

InChI=1S/C10H16N4/c1-14(8-7-13-10(11)12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H4,11,12,13) |

InChI Key |

NNOWKRZSPSNRCP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCN=C(N)N)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 N Methylanilino Ethyl Guanidine

Fundamental Reactivity of the Guanidine (B92328) Core

The guanidine group, HNC(NH₂)₂, is one of the strongest organic bases, a property that defines its chemical character. chemzipper.comwikipedia.org

Nucleophilic Character and Protonation Dynamics

The remarkable basicity of the guanidine core is a central feature of its reactivity. chemzipper.com Guanidines are superbases, with the parent compound having a pKaH of 13.6, meaning it exists almost exclusively in its protonated form, the guanidinium (B1211019) cation, in neutral water. wikipedia.orgunacademy.com This high basicity stems from the exceptional stability of the conjugate acid. unacademy.com Upon protonation, the positive charge is delocalized across all three nitrogen atoms through resonance, creating three equivalent resonance structures. chemzipper.com This delocalization significantly stabilizes the cation, driving the protonation equilibrium far to the right. chemzipper.comunacademy.com

The nitrogen atoms of the neutral guanidine moiety possess lone pairs of electrons, making them potent nucleophiles. The reactivity of these nitrogen atoms can be tuned by the substituents attached to them. nih.govmdpi.com Guanidines readily participate in reactions such as alkylation and acylation. mdpi.comnih.gov

| Compound | pKaH Value | Reference |

|---|---|---|

| Guanidine | 13.6 | wikipedia.orgrsc.org |

| Acetamidine | 12.52 | stackexchange.com |

| Benzamidine | 11.6 | stackexchange.com |

| Phenylguanidine | 10.90 | rsc.org |

| Dimethylamine | 10.7 | - |

Electrophilic Activation and Reactivity Pathways

While the guanidine core is inherently nucleophilic, its central carbon atom is electrophilic but generally resistant to nucleophilic attack due to the strong resonance stabilization from the nitrogen atoms. organic-chemistry.org However, the reactivity of this carbon can be enhanced through electrophilic activation.

One strategy involves converting the guanidine into a guanidine cyclic diimide (GCDI). This transformation disrupts the resonance stabilization, making the central carbon more susceptible to nucleophilic attack. organic-chemistry.org In the presence of an acid catalyst, such as trifluoroacetic acid (TFA), the imine-like nitrogen of the GCDI is protonated. This selective protonation further increases the electrophilicity of the guanidine carbon, allowing it to undergo nucleophilic substitution reactions with various nucleophiles like amines and alcohols. organic-chemistry.org This process typically follows a nucleophilic addition-elimination pathway, where the imide moiety serves as a leaving group. organic-chemistry.org

Guanidines can also be activated for reactions like alkylation. For instance, carbamate-protected guanidines can be deprotonated under phase-transfer catalysis conditions, allowing for efficient alkylation by various alkyl halides. acs.orgfigshare.com The reaction proceeds because the deprotonation of the acidic N-carbamate hydrogen makes the guanidine moiety more nucleophilic. acs.orgresearchgate.net

Influence of Aromatic and Alkyl Substituents on Chemical Transformations (e.g., the N-methylanilino moiety)

The substituents on the guanidine nitrogen atoms significantly modulate its electronic and steric properties, thereby influencing its reactivity and basicity. semanticscholar.org In the case of (2-(N-methylanilino)ethyl)guanidine, the N-methylanilino moiety introduces both alkyl (methyl and ethyl linker) and aromatic (anilino) characteristics.

Electronic Effects : Aryl groups, like the anilino group, are generally electron-withdrawing compared to alkyl groups due to the sp² hybridization of the carbon atoms. This inductive electron withdrawal tends to decrease the basicity of the guanidine. stackexchange.com For example, phenylguanidine (pKa = 10.90) is a significantly weaker base than guanidine itself (pKa = 13.6). rsc.org The electron-donating or withdrawing nature of substituents on the aromatic ring can further fine-tune this effect. rsc.org The methyl group, being electron-donating, slightly increases the electron density on its attached nitrogen.

Steric Effects : The bulkiness of the N-methylanilinoethyl substituent can sterically hinder the approach of reactants to the guanidine core. This can influence the regioselectivity of reactions like alkylation or acylation, potentially favoring reaction at the less hindered nitrogen atoms of the guanidine group. nih.gov In metal-catalyzed reactions, the steric demand of substituents can influence the coordination geometry of the resulting metal complexes, which in turn affects their catalytic activity. rsc.org

Conjugation : In aryl-substituted guanidines, there can be conjugation between the π system of the aromatic ring and the guanidine moiety. This conjugation is more significant in the neutral form and is largely lost upon protonation, which can affect the stability and reactivity of the molecule. irb.hr

The combination of these effects in the N-methylanilino moiety dictates the precise basicity and nucleophilicity of the (2-(N-methylanilino)ethyl)guanidine molecule, guiding its behavior in chemical transformations.

Redox Chemistry and Associated Substitution Mechanisms in Guanidine-Containing Systems

While classical guanidine chemistry is dominated by its basicity, recent research has unveiled the potential for guanidines to participate in redox reactions, particularly when attached to a redox-active aromatic core. researchgate.net These are often referred to as guanidino-functionalized aromatics (GFAs). nih.gov

The redox activity of these systems is based on proton-coupled electron transfer (PCET) processes. researchgate.net In a typical catalytic cycle, the oxidized form of the redox-active guanidine can oxidize a substrate, during which it is converted to its reduced, protonated state. nih.gov The reduced guanidine can then be re-oxidized, for example, by molecular oxygen, often in the presence of a copper catalyst, to complete the cycle. researchgate.netnih.gov

The redox potential of these GFA systems can be tuned by the aromatic core (e.g., benzene, naphthalene) and the substituents on the guanidine groups. researchgate.net Oxidation of the GFA makes the system more electrophilic. In aqueous solutions, the oxidation of certain GFAs can lead to the formation of intermediate radical species and potential decomposition pathways, including hydrolysis. acs.orgescholarship.org For instance, upon oxidation, some guanidine derivatives can undergo decomposition to form urea (B33335) derivatives. acs.org These studies highlight that the redox behavior of guanidine-containing systems is complex and can involve radical intermediates and subsequent substitution or decomposition reactions. acs.orgescholarship.org

Multi-component Reactions Involving Guanidine Scaffolds

Guanidines and their salts are versatile participants in multi-component reactions (MCRs), where they can act as reagents, catalysts, or even solvents. tubitak.gov.trresearchgate.net Their strong basicity and nucleophilicity are key to their utility in these complex transformations that build molecular complexity in a single step. tubitak.gov.trresearchgate.net

Role of Guanidines as Reagents in Cycloaddition and Condensation Reactions

Guanidines are frequently used as a three-atom building block, specifically as a source of the N-C-N fragment, in the synthesis of various nitrogen-containing heterocycles. tubitak.gov.trresearchgate.net

Condensation Reactions : A prominent example is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or a urea derivative. Guanidines can be used in place of urea to synthesize dihydropyrimidines and related compounds. nih.gov For instance, the reaction of aromatic aldehydes, acetophenones, and a guanidinium salt can yield 2-amino-4,6-diarylpyrimidines. researchgate.net The guanidine acts as the nucleophile that attacks the carbonyl carbons and ultimately forms the heterocyclic ring. tubitak.gov.trresearchgate.net

Cycloaddition Reactions : Guanidines can also participate in cycloaddition reactions. For example, guanidine-derived 1,3-dipoles can undergo [3+2] cycloadditions with alkenes to form cyclic guanidines (2-amino imidazolines). nih.gov These reactions may proceed through a stepwise mechanism. nih.gov Similarly, these intermediates can engage in [4+3] cycloadditions with dienes. nih.gov The electronic properties of the guanidine moiety, as influenced by its substituents, can affect the reactivity of the diene or dienophile it is attached to in Diels-Alder reactions. irb.hrresearchgate.net For example, protonation of a guanidine substituent increases its electron-withdrawing nature, which can enhance the reactivity of a diene to which it is attached. irb.hr

| Reaction Type | Reactants | Product Type | Guanidine Role |

|---|---|---|---|

| Condensation (Biginelli-like) | Aldehyde, β-dicarbonyl compound, Guanidine | Polycyclic Guanidines / Dihydropyrimidines | Reagent (N-C-N source) |

| [3+2] Cycloaddition | Guanidine-derived 1,3-dipole, Alkene | 2-Amino imidazolines (Cyclic guanidines) | Reagent (Dipole source) |

| [4+3] Cycloaddition | Guanidine-derived 1,3-dipole, Diene | Bridged Guanidines | Reagent (Dipole source) |

| [4+2] Cycloaddition (Diels-Alder) | Guanidine-substituted Diene, Dienophile | Guanidine-substituted Cycloadducts | Reagent (Substituent modifying reactivity) |

Investigation of Tautomerism and Isomeric Equilibria in Substituted Guanidines

Substituted guanidines, including (2-(N-methylanilino)ethyl)guanidine, can exist as a mixture of tautomers and isomers due to the delocalization of the double bond within the CN3 core and restricted rotation around the C-N bonds. The study of these equilibria is crucial as the predominant tautomeric form can significantly influence the compound's chemical reactivity, biological activity, and physical properties. mdpi.comresearchgate.netrsc.org

Tautomerism: For a trisubstituted guanidine like the one , several tautomeric forms are possible, differing in the position of the double bond and the proton on the nitrogen atoms. The relative stability of these tautomers is influenced by a combination of electronic and steric factors of the substituents, as well as intermolecular interactions such as hydrogen bonding in the solid state or in solution. mdpi.com

For instance, studies on N,N'-disubstituted guanidines have shown that the tautomeric equilibrium is sensitive to the electronic properties of the substituents. Electron-withdrawing groups tend to favor the imino tautomer where the double bond is adjacent to that group. researchgate.netrsc.org

Isomerism: Due to the partial double bond character of the C-N bonds, rotation around these bonds can be restricted, leading to the existence of geometric isomers (E/Z isomers). The interconversion between these isomers can be slow on the NMR timescale, allowing for their observation and characterization.

Investigative Techniques:

X-ray Crystallography: This technique provides definitive information about the tautomeric and isomeric form present in the solid state. mdpi.com Studies on various substituted guanidines have revealed how crystal packing and intermolecular hydrogen bonding can favor a specific tautomer. mdpi.com

NMR Spectroscopy: 1H, 13C, and particularly 15N NMR spectroscopy are powerful tools for studying tautomeric and isomeric equilibria in solution. researchgate.netrsc.org Chemical shifts, especially of the nitrogen atoms, are highly sensitive to the electronic environment and can be used to identify the predominant tautomer.

Computational Methods: Density Functional Theory (DFT) and other quantum chemical calculations are widely used to predict the relative energies of different tautomers and isomers in the gas phase and in solution, providing valuable insights into the factors governing the equilibria. mdpi.com

The tautomeric and isomeric landscape of (2-(N-methylanilino)ethyl)guanidine would be complex, with the N-methylanilinoethyl group influencing the electronic distribution and steric environment around the guanidine core. A thorough investigation using a combination of these techniques would be necessary to fully characterize its tautomeric and isomeric preferences.

| Tautomer/Isomer Property | Influencing Factors | Analytical Technique |

| Tautomeric Equilibrium | Electronic effects of substituents, Steric hindrance, Hydrogen bonding, Solvent polarity | X-ray Crystallography, NMR Spectroscopy (1H, 13C, 15N), Computational Chemistry |

| Geometric Isomerism (E/Z) | Steric bulk of substituents, Temperature | NMR Spectroscopy (Variable Temperature), Computational Chemistry |

Molecular Interactions and Recognition Mechanisms of 2 N Methylanilino Ethyl Guanidine

Characterization of Hydrogen Bonding Networks Formed by the Guanidinium (B1211019) Group

The guanidinium group of (2-(N-methylanilino)ethyl)guanidine is an exceptional hydrogen bond donor. Due to the delocalization of positive charge across the three nitrogen atoms, the N-H protons become highly acidic, readily participating in hydrogen bonding with various acceptor atoms such as oxygen and nitrogen.

The planar geometry of the guanidinium group allows for the formation of multiple and well-defined hydrogen bonds. It can act as a multidentate donor, forming intricate and stable hydrogen-bonding networks. A key feature of the guanidinium group is its ability to form bidentate hydrogen bonds, where two N-H groups interact simultaneously with two acceptor atoms on another molecule. This bidentate interaction is significantly stronger and more specific than a single hydrogen bond, playing a crucial role in molecular recognition events.

| Interaction Type | Description | Potential Partners for (2-(N-methylanilino)ethyl)guanidine |

| Bidentate Hydrogen Bond | Two N-H groups of the guanidinium moiety simultaneously donate hydrogen bonds to two acceptor atoms. | Carboxylate groups, phosphate (B84403) groups, sulfonate groups |

| Monodentate Hydrogen Bond | A single N-H group donates a hydrogen bond to an acceptor atom. | Carbonyl oxygen, hydroxyl oxygen, amine nitrogen |

| Hydrogen Bonding Networks | Extended structures formed through multiple intermolecular hydrogen bonds. | Self-assembly with other guanidinium molecules or with complementary hydrogen bonding partners. |

Analysis of Charge Pairing and Electrostatic Interactions with Anionic Species

The positively charged guanidinium group of (2-(N-methylanilino)ethyl)guanidine is a focal point for strong electrostatic interactions with anionic species. This charge pairing is a dominant force in its molecular recognition capabilities. The delocalized nature of the positive charge within the CN3 plane of the guanidinium group contributes to a diffuse and potent electrostatic field.

The interaction between the guanidinium cation and an anion is not solely a simple coulombic attraction. It is significantly enhanced by the aforementioned hydrogen bonding. This combination of electrostatic and hydrogen-bonding interactions leads to the formation of stable ion pairs. The strength of these interactions is influenced by several factors, including the nature of the anion, the solvent environment, and the specific substitution on the guanidine (B92328) core.

| Anionic Species | Nature of Interaction | Factors Influencing Interaction Strength |

| Carboxylates (e.g., acetate, amino acid side chains) | Strong ion pairing reinforced by bidentate hydrogen bonding. | pKa of the carboxylic acid, solvent polarity. |

| Phosphates (e.g., phosphate buffers, phospholipids) | Potent electrostatic attraction combined with multiple hydrogen bonds. | Charge state of the phosphate group (mono-, di-, or tri-anionic). |

| Sulfonates | Primarily electrostatic interaction with some hydrogen bonding contribution. | Steric hindrance around the sulfonate group. |

| Halides (e.g., Cl-, Br-) | Weaker ion pairing, primarily electrostatic in nature. | Ionic radius and polarizability of the halide. |

Studies on Cation-π Interactions in Guanidine-Containing Molecules

Cation-π interactions are non-covalent interactions between a cation and the electron-rich face of an aromatic ring. The guanidinium group, with its delocalized positive charge, can participate in such interactions with aromatic systems. In the case of (2-(N-methylanilino)ethyl)guanidine, the molecule itself contains an aromatic aniline (B41778) ring, which could potentially lead to intramolecular interactions or influence its interactions with external aromatic moieties.

For (2-(N-methylanilino)ethyl)guanidine, the presence of the N-methylanilino group introduces a flexible linker to an aromatic ring. This could allow for intramolecular cation-π interactions, where the guanidinium group folds back to interact with its own aniline ring. Alternatively, in the presence of other aromatic molecules, it can engage in intermolecular cation-π interactions. The specific conformation and the resulting strength of such interactions for (2-(N-methylanilino)ethyl)guanidine would require dedicated computational or experimental investigation, which is not currently available in the literature.

| Aromatic System | Type of Interaction | Estimated Interaction Energy (for model systems) |

| Benzene | Cation-π and N-H···π hydrogen bonding | -15 to -25 kcal/mol |

| Tryptophan | Stronger interaction due to the larger, more electron-rich indole (B1671886) ring | -20 to -35 kcal/mol |

| Tyrosine | Interaction influenced by the hydroxyl group of the phenol (B47542) ring | -18 to -30 kcal/mol |

| Phenylalanine | Similar to benzene, primarily cation-π and N-H···π interactions | -16 to -26 kcal/mol |

Ligand Coordination Chemistry and Formation of Metal Complexes

Guanidine derivatives can act as ligands in coordination chemistry, binding to metal ions to form metal complexes. The nitrogen atoms of the guanidine moiety possess lone pairs of electrons that can be donated to a metal center. Guanidines can coordinate to metals as neutral ligands or, after deprotonation, as anionic guanidinate ligands. The latter often act as bidentate N,N'-chelating ligands, forming a stable four-membered ring with the metal ion.

The coordination chemistry of guanidines is diverse, with complexes reported for a wide range of transition metals and main group elements. The electronic and steric properties of the guanidine ligand can be tuned by the substituents on the nitrogen atoms. In (2-(N-methylanilino)ethyl)guanidine, the presence of both the guanidine nitrogen atoms and the aniline nitrogen atom offers multiple potential coordination sites. It could potentially act as a multidentate ligand, depending on the metal ion and the reaction conditions.

While the coordination chemistry of many substituted guanidines has been explored, specific studies detailing the synthesis and characterization of metal complexes with (2-(N-methylanilino)ethyl)guanidine as a ligand are not prominent in the scientific literature. However, based on the known reactivity of similar molecules, it can be postulated that it would form stable complexes with various metal ions, with the coordination mode being influenced by the steric bulk of the N-methylanilinoethyl group.

| Metal Ion Family | Potential Coordination Modes | Potential Applications of Complexes |

| Transition Metals (e.g., Cu, Zn, Pd, Pt) | N,N'-chelation from the guanidinate form; monodentate coordination from a neutral nitrogen. | Catalysis, medicinal chemistry. |

| Main Group Metals (e.g., Li, Al, Sn) | Bridging or chelating guanidinate ligands. | Precursors for materials science, polymerization catalysts. |

| Lanthanides | Coordination through the hard nitrogen donors of the guanidinate. | Luminescent materials, magnetic resonance imaging contrast agents. |

Supramolecular Assembly and Advanced Molecular Recognition Phenomena

The strong and directional non-covalent interactions exhibited by the guanidinium group make it a powerful building block in supramolecular chemistry. Guanidinium-containing molecules can self-assemble into well-defined, higher-order structures through a combination of hydrogen bonding, electrostatic interactions, and cation-π interactions.

The ability of the guanidinium group to form robust bidentate hydrogen bonds with carboxylates and phosphates has been exploited to create a variety of supramolecular architectures, including dimers, capsules, and extended networks. rsc.orgnih.gov These assemblies often exhibit advanced molecular recognition properties, capable of selectively binding specific guest molecules.

In the context of (2-(N-methylanilino)ethyl)guanidine, the interplay between the guanidinium head and the more hydrophobic N-methylanilinoethyl tail could lead to interesting self-assembly behavior, particularly in aqueous environments where hydrophobic effects could play a role. The potential for both hydrogen bonding and π-π stacking (from the aniline rings) could result in complex supramolecular structures. While specific research on the supramolecular assembly of (2-(N-methylanilino)ethyl)guanidine is lacking, the principles derived from the study of other guanidinium-based systems suggest a high potential for the formation of ordered aggregates and for its use in the design of artificial receptors for anionic guests. nyu.edu

| Supramolecular Phenomenon | Driving Forces | Potential Outcome for (2-(N-methylanilino)ethyl)guanidine |

| Self-Assembly | Hydrogen bonding between guanidinium groups, π-π stacking of aniline rings, hydrophobic effects. | Formation of micelles, vesicles, or fibrous structures in solution. |

| Molecular Recognition of Anions | Bidentate hydrogen bonding and electrostatic interactions with the guanidinium group. | Selective binding of carboxylates, phosphates, or other anions. |

| Formation of Host-Guest Complexes | Encapsulation of a guest molecule within a self-assembled structure. | Creation of nanoscale containers for drug delivery or sensing applications. |

Computational and Theoretical Studies on 2 N Methylanilino Ethyl Guanidine

Density Functional Theory (DFT) Investigations of Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. It allows for the calculation of various properties that are key to understanding a molecule's stability and reactivity. For guanidine (B92328) derivatives, DFT can elucidate the distribution of electron density, the energies of molecular orbitals, and the thermodynamic stability of different forms. mdpi.comnih.gov

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy structure. From this, properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be determined. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

Key Research Findings:

Electron Delocalization: The guanidinium (B1211019) group is characterized by significant electron delocalization across the three nitrogen atoms and the central carbon atom (the CN₃ moiety). mdpi.com DFT studies can quantify this delocalization and assess how substituents, such as the (2-(N-methylanilino)ethyl) group, influence the electronic distribution.

Reactivity Descriptors: Global reactivity descriptors, calculated using DFT, provide insight into the chemical behavior of the molecule. These descriptors help in predicting sites susceptible to electrophilic or nucleophilic attack. mdpi.com For (2-(N-methylanilino)ethyl)guanidine, the imino nitrogen of the guanidine group and the nitrogen of the N-methylanilino group are expected to be key reactive centers. mdpi.com

Thermodynamic Properties: DFT methods are used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. nih.gov These calculations are crucial for predicting the relative stability of different tautomers or conformers and for understanding the thermodynamics of potential reactions. mdpi.com A comparative analysis of related compounds shows how different functional groups can alter these properties. mdpi.com

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic power of a molecule |

This table presents theoretical descriptors commonly calculated using DFT methods to assess molecular reactivity. The values are dependent on the specific molecule and the level of theory used.

Molecular Dynamics Simulations to Elucidate Guanidine-Mediated Interactions in Solvents and Biological Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By simulating these movements, MD can provide detailed insights into how a molecule like (2-(N-methylanilino)ethyl)guanidine behaves in different environments, such as in various solvents or when interacting with biological macromolecules like proteins or nucleic acids. researchgate.netrsc.org

MD simulations have been instrumental in understanding the role of the guanidinium ion (the protonated form of guanidine) in biological systems, particularly its interactions in the amino acid arginine. researchgate.net These simulations show that the guanidinium group is an excellent hydrogen bond donor, capable of forming stable, bidentate hydrogen bonds with carboxylate groups, phosphates, and other hydrogen bond acceptors.

Key Research Findings:

Solvation Effects: MD simulations can reveal how solvent molecules, like water, arrange themselves around the guanidine derivative. This solvation shell is crucial for the molecule's solubility and its effective interaction with other molecules. The protonated guanidinium group is efficiently solvated by water molecules, contributing to its stability in aqueous solutions. researchgate.netwikipedia.org

Protein-Ligand Interactions: In a biological context, MD simulations can model the binding of (2-(N-methylanilino)ethyl)guanidine to a target protein. These simulations can identify key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the protein-ligand complex. rsc.orgnih.gov They can also reveal the conformational changes that may occur in the protein or the ligand upon binding.

Interaction with Membranes: The amphiphilic nature of (2-(N-methylanilino)ethyl)guanidine suggests it may interact with cell membranes. MD simulations can be used to model this process, showing how the molecule might partition into the lipid bilayer and its orientation within the membrane.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Guanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For guanidine derivatives, QSAR studies have been employed to develop predictive models for various biological activities, including insecticidal effects and enzyme inhibition. nih.govresearchgate.net These models often rely on descriptors that quantify steric, electronic, and hydrophobic properties.

Key Research Findings:

Descriptor Importance: QSAR studies on related guanidine compounds have shown that properties such as molecular size, shape, dipole moment, and the ability to form hydrogen bonds are often critical for their biological activity. nih.gov The charge on specific nitrogen atoms within the guanidine moiety can also play a major role.

Predictive Models: By creating a training set of guanidine derivatives with known activities, a mathematical model can be constructed. For instance, a study on phospho guanidines found that both phosphoryl groups and aromatic systems were important for selective inhibition of insect acetylcholinesterase. nih.gov Such a model could be applied to predict the potential activity of (2-(N-methylanilino)ethyl)guanidine.

Guiding Synthesis: A key application of QSAR is in guiding the synthesis of new derivatives. The model can predict which modifications to the lead structure, (2-(N-methylanilino)ethyl)guanidine, are most likely to enhance its desired biological activity.

In Silico Prediction and Analysis of Conformational Space and Tautomeric Equilibria

Substituted guanidines can exist in different spatial arrangements (conformations) and as different structural isomers (tautomers). Understanding the preferred conformations and the equilibrium between tautomers is essential, as these factors can significantly affect the molecule's ability to interact with biological targets. mdpi.com

Conformational Analysis: The (2-(N-methylanilino)ethyl) linker provides significant conformational flexibility. In silico methods, such as molecular mechanics or quantum chemical calculations, can be used to explore the potential energy surface of the molecule and identify low-energy, stable conformations. researchgate.net The relative orientation of the N-methylanilino group and the guanidine moiety is of particular interest.

Tautomeric Equilibria: Unsubstituted guanidine is a symmetrical molecule, but when substituted asymmetrically, it can exist in different tautomeric forms. The position of the double bond and the proton on the nitrogen atoms can vary. For (2-(N-methylanilino)ethyl)guanidine, several tautomers are possible.

Key Research Findings:

Substituent Effects: The electronic properties of the substituents on the guanidine nitrogen atoms are a primary determinant of the most stable tautomer. mdpi.com Electron-withdrawing groups tend to favor tautomers where the imino (=N) group is directed away from them.

Hydrogen Bonding: Inter- and intramolecular hydrogen bonding can play a crucial role in stabilizing a particular tautomer. mdpi.com In the solid state, crystal packing forces and hydrogen bonding networks can favor a tautomer that might not be the most stable in solution.

pKa and Tautomerism: The relative stability of different tautomers can often be predicted from the relative acidity (pKa) of the corresponding protonated forms. mdpi.comrsc.org Computational methods can accurately predict pKa values for different nitrogen atoms, aiding in the determination of the dominant tautomer in solution. rsc.org

Table 2: Possible Tautomers of the Guanidine Moiety

| Tautomer Type | General Structure | Description |

|---|---|---|

| Imino-Amino | R-N=C(NH₂)(NHR') | The double bond is to one of the substituted nitrogens. |

| Amino-Imino | HN=C(NHR)(NHR') | The double bond is to the unsubstituted nitrogen. |

This table illustrates the basic types of tautomerism in a disubstituted guanidine core. The actual preferred tautomer for (2-(N-methylanilino)ethyl)guanidine would depend on the electronic and steric influences of its specific substituents, as determined by computational analysis.

Studies on Electronic vs. Steric Factors Governing Ligand Coordination

Guanidines and their deprotonated forms (guanidinates) are versatile ligands in coordination chemistry, capable of binding to a wide range of metal ions. at.uaresearchgate.net The coordination behavior is governed by a balance of electronic and steric factors. The (2-(N-methylanilino)ethyl)guanidine molecule possesses multiple potential coordination sites: the three nitrogen atoms of the guanidine group and the nitrogen of the anilino group.

Key Research Findings:

Electronic Flexibility: The Y-shaped CN₃ core of the guanidine group offers significant electronic flexibility. Upon deprotonation, the resulting negative charge is delocalized over the three nitrogen atoms, which stabilizes coordination complexes with metal centers. nih.gov Neutral guanidines typically coordinate as monodentate ligands through the lone pair on the imino nitrogen. at.ua

Steric Hindrance: The size and bulk of the substituents on the guanidine nitrogen atoms play a critical role in determining the coordination geometry. Bulky groups can prevent the formation of certain complex geometries or influence the way multiple ligands pack around a metal center. researchgate.netnih.gov In (2-(N-methylanilino)ethyl)guanidine, the N-methylanilinoethyl group introduces considerable steric bulk that would influence its coordination mode.

Chelation: The presence of the ethyl linker and the anilino nitrogen raises the possibility of the molecule acting as a bidentate or even tridentate ligand, forming a chelate ring with a metal ion. Chelation generally leads to more stable metal complexes. The balance between the electronic preference for coordination at the imino nitrogen and the steric feasibility of forming a stable chelate ring is a key area of investigation.

Structure Activity Relationship Sar Studies of 2 N Methylanilino Ethyl Guanidine and Analogues

Impact of N-Substitution (e.g., N-methylanilino group) on Observed Activities

The nature and pattern of substitution on the nitrogen atoms of the guanidine (B92328) core profoundly influence the biological activity and selectivity of its derivatives. The N-methylanilino group in the parent compound is a key determinant of its properties, and modifications to this and other N-substituents have been extensively studied.

The substitution pattern on the guanidine nitrogens can dictate receptor selectivity. For instance, in the context of norepinephrine (B1679862) release, the position of methyl groups is critical. While N,N-dimethylguanidine enhances the release of norepinephrine, the symmetrically substituted N,N'-dimethylguanidine is inactive. nih.gov This highlights that even minor positional changes in N-substituents can lead to a complete loss of a specific biological activity.

In the development of N,N'-diarylguanidine derivatives as noncompetitive NMDA receptor antagonists, adding small alkyl substituents to the guanidine nitrogen atoms was found to be a successful strategy for enhancing selectivity. nih.gov Tri- and tetrasubstituted guanidines, particularly those with methyl and ethyl groups on the nitrogens bearing the aryl rings, retained high affinity for the NMDA receptor ion channel site while showing significantly reduced affinity for sigma receptors. nih.gov For example, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine demonstrated high affinity for the NMDA receptor (IC50 = 36 nM) but low affinity for sigma receptors (IC50 = 2540 nM). nih.gov This indicates that N-methylation can be a key modification for achieving receptor selectivity.

Furthermore, the electronic properties of N-substituents can alter the basicity of the guanidine group. Substitution with electron-donating groups like alkyls can slightly increase the pKa, whereas electron-withdrawing groups can considerably decrease it. sci-hub.se This modulation of basicity affects the protonation state of the molecule and its ability to engage in crucial electrostatic interactions with biological targets. Blocking specific interactions through N-methylation, for instance on the Nω or Nδ position of an arginine-mimicking guanidine group, can modulate receptor subtype selectivity by preventing either "end-on" or "side-on" hydrogen bonding patterns with receptor residues. nih.gov

| Compound/Substitution Pattern | Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|

| N,N-dimethylguanidine | Norepinephrine Release | Enhances release 2- to 3-fold. | nih.gov |

| N,N'-dimethylguanidine (symmetrical) | Norepinephrine Release | Inactive. | nih.gov |

| N-methyl and N-ethyl on diarylguanidines | NMDA Receptor Antagonism | Preferred substituents for high affinity and selectivity over sigma receptors. | nih.gov |

| N-methylation (terminal) | Integrin Receptor Selectivity | Blocks specific hydrogen bond interactions, altering subtype selectivity. | nih.gov |

Role of the Alkyl Spacer Length and Branching in Modulating Activity

The alkyl chain that links the substituted aniline (B41778) moiety to the guanidine group, represented by an ethyl spacer in the parent compound, is a critical element for modulating activity. Both the length and conformation (flexibility vs. rigidity) of this spacer play a pivotal role in orienting the terminal groups for optimal interaction with receptor binding pockets.

Studies on N,N-disubstituted ω-guanidino and ω-aminoalkanoic acid amides as neuropeptide Y (NPY) Y1 receptor antagonists revealed a clear dependence on spacer length. In the N-(diphenylalkyl)amide series, analogues with a trimethylene (three-carbon) chain were more active than their ethylene (B1197577) (two-carbon) homologues. nih.gov Furthermore, optimal activity was achieved when the spacer in the ω-amino or ω-guanidinoalkanoyl portion consisted of a four- or five-membered alkyl chain. nih.gov

In a different context, research on histamine (B1213489) H3 receptor (H3R) antagonists demonstrated the impact of spacer rigidity. A series of potent muscarinic M2 and M4 receptor antagonists were discovered by modifying H3R antagonists. nih.govnih.gov The original H3R antagonists featured a flexible seven-methylene linker. nih.govresearchgate.net Replacing this flexible chain with a more conformationally restricted semirigid 1,4-cyclohexylene or p-phenylene group resulted in a significant decrease in H3R activity but a marked increase in antagonist potency at muscarinic M2 and M4 receptors. nih.govnih.govresearchgate.netacs.org This switch in pharmacological profile underscores how the rigidity of the spacer can fundamentally alter receptor selectivity.

| Compound Series | Receptor Target | Spacer Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| N-(diphenylalkyl)amides | NPY Y1 | Ethylene (C2) vs. Trimethylene (C3) chain | Trimethylene chain conferred higher antagonist activity. | nih.gov |

| ω-guanidinoalkanoyl amides | NPY Y1 | Optimal length of 4-5 methylene (B1212753) units | Best activity observed with C4 or C5 spacers. | nih.gov |

| Guanidine-based H3R Antagonists | Histamine H3 / Muscarinic M2/M4 | Flexible C7 chain replaced with rigid 1,4-cyclohexylene | Decreased H3R activity, but gained potent M2/M4 antagonist activity. | nih.govnih.gov |

Influence of Aromatic Ring Substitutions on Functional Selectivity and Potency

Modifications to the aromatic ring of the N-methylanilino group are a cornerstone of SAR studies for this class of compounds. The position, size, and electronic nature of substituents on the phenyl ring can dramatically influence binding affinity, functional activity (antagonism vs. agonism), and receptor selectivity.

For N,N'-diarylguanidines acting as NMDA receptor antagonists, substitution on the phenyl rings significantly impacts affinity. nih.gov Symmetrically substituted diphenylguanidines with substituents in the ortho or meta positions showed greater affinity than para-substituted derivatives. nih.gov A systematic study identified an isopropyl group as the preferred substituent at the ortho position and an ethyl group at the meta position. nih.gov The potency can be further enhanced in unsymmetrical guanidines; for example, combining a naphthalene (B1677914) ring with a meta-ethylphenyl ring resulted in a 3- to 5-fold increase in affinity for the NMDA receptor ion channel site compared to symmetrical counterparts. nih.gov

In a different therapeutic area, N2-phenylguanines were investigated as inhibitors of herpes simplex virus (HSV) thymidine (B127349) kinases. The most potent inhibitors were those with hydrophobic, electron-attracting groups, such as trifluoromethyl, located at the meta position of the phenyl ring. nih.gov This highlights that both steric and electronic factors of the aromatic substituent are crucial. Similarly, for a series of N,N'-diarylguanidines developed as sodium channel blockers, flexible and moderately sized lipophilic groups (e.g., n-butyl, n-butoxy) on the aryl rings were found to be optimal for biological activity. nih.gov

| Compound Class | Target | Optimal Substitution Pattern | Effect | Reference |

|---|---|---|---|---|

| N,N'-Diphenylguanidines | NMDA Receptor | ortho-isopropyl or meta-ethyl | Greater affinity compared to para-substituted derivatives. | nih.gov |

| N-(1-naphthyl)-N'-(3-ethylphenyl)guanidine | NMDA Receptor | Unsymmetrical (naphthyl + substituted phenyl) | 3-5 fold increase in affinity. | nih.gov |

| N2-Phenylguanines | HSV Thymidine Kinase | meta-hydrophobic, electron-withdrawing (e.g., -CF3) | Most potent inhibitors. | nih.gov |

| N,N'-Diarylguanidines | Voltage-gated Sodium Channels | Flexible, lipophilic groups (e.g., n-butyl) | Superior biological activity. | nih.gov |

Stereochemical Considerations in Chiral Guanidine Derivatives and their Enantioselectivity

The introduction of chirality into guanidine-containing molecules can lead to significant differences in biological activity between enantiomers. While the parent compound (2-(N-methylanilino)ethyl)guanidine is achiral, its analogues can be rendered chiral by modifications to the N-substituents or the alkyl spacer. The three-dimensional arrangement of atoms is critical for precise molecular recognition at chiral biological targets like receptors and enzymes.

Chiral guanidines have been extensively developed and utilized as powerful organocatalysts in the field of asymmetric synthesis. researchgate.netnih.govrsc.orgnih.gov Their effectiveness stems from their strong basicity and their ability to act as hydrogen-bond donors, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction. rsc.orgnih.gov Structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic types, have been designed to achieve high efficiency and enantioselectivity in numerous chemical transformations. researchgate.netrsc.org

Although much of the research focuses on catalysis, the principles are directly applicable to medicinal chemistry. The ability of a chiral guanidine to selectively produce one enantiomer in a chemical reaction is a testament to its capacity for stereoselective recognition. This same principle governs the enantioselective binding of a chiral drug to its receptor. Therefore, if a chiral center is introduced into an analogue of (2-(N-methylanilino)ethyl)guanidine, it is highly probable that the two enantiomers will exhibit different binding affinities and functional activities at their target receptor, a phenomenon known as eudismic ratio. The design and synthesis of single-enantiomer drugs are often pursued to maximize therapeutic effects and minimize potential side effects associated with the less active or inactive enantiomer.

Specific SAR for Neurotransmitter Release Modulation (e.g., Norepinephrine)

Guanidine and its derivatives have long been known to modulate the release of neurotransmitters, particularly norepinephrine (NE), from nerve terminals. The structure of the guanidine derivative is a key factor determining its efficacy in this process.

Studies on the evoked release of [³H]norepinephrine from spleen strips have provided clear SAR insights. nih.gov Unsubstituted guanidine, methylguanidine, and asymmetrically substituted N,N-dimethylguanidine were all found to enhance the field-stimulated release of norepinephrine by two- to three-fold. nih.gov In contrast, symmetrically substituted N,N'-dimethylguanidine and propylguanidine (B1199440) were devoid of this effect. nih.gov This demonstrates a high degree of structural specificity, where both the presence and placement of small alkyl groups on the guanidine nitrogen are critical for activity. The inactive propylguanidine was also able to block the stimulatory effect of guanidine, suggesting competitive interaction at the site of action. nih.gov

The mechanism of action for active guanidine derivatives involves an increase in the influx of calcium through voltage-sensitive calcium channels, rather than the mobilization of intracellular calcium stores. nih.gov The effect of guanidine on norepinephrine release is directly related to the external calcium concentration, with guanidine markedly enhancing release even at low calcium levels. nih.gov

| Compound | Effect on Evoked Norepinephrine Release | Reference |

|---|---|---|

| Guanidine | Enhanced 2-3 fold | nih.gov |

| Methylguanidine | Enhanced 2-3 fold | nih.gov |

| N,N-dimethylguanidine | Enhanced 2-3 fold | nih.gov |

| N,N'-dimethylguanidine | No effect | nih.gov |

| Propylguanidine | No effect (and blocks guanidine's effect) | nih.gov |

SAR for Receptor Antagonism and Agonism

Analogues of (2-(N-methylanilino)ethyl)guanidine have been developed as ligands for a variety of receptors, exhibiting both antagonist and agonist activities. The SAR for these interactions is highly specific to the receptor subtype.

NMDA Receptors: Diarylguanidines have emerged as a class of selective, noncompetitive N-Methyl-D-aspartate (NMDA) receptor antagonists. nih.gov SAR studies revealed that affinity is enhanced by ortho or meta substitution on the phenyl rings, with para substitution being less favorable. nih.gov Furthermore, adding small N-alkyl groups (methyl or ethyl) increases selectivity for the NMDA receptor over sigma receptors. nih.gov

Muscarinic M2R/M4R: A fascinating example of SAR-driven receptor profile switching was observed when modifying guanidine-based histamine H3R antagonists. By replacing a flexible seven-carbon alkyl linker with a more rigid 1,4-cyclohexylene or p-phenylene group, the affinity for H3R was reduced, but potent antagonist activity at muscarinic M2 and M4 receptors emerged. nih.govnih.gov Molecular modeling suggests that the guanidine group forms a key hydrogen-bond network with specific asparagine and alanine (B10760859) residues within the M2 and M4 receptors. nih.govacs.org The benzylguanidine fragment appears to be a good fit for the ligand recognition sites of H3R, M2R, and M4R. acs.org

Histamine H3R: The guanidine moiety is a feature in several non-imidazole H3R antagonists. sci-hub.senih.govmdpi.com The SAR for this receptor is sensitive to the linker connecting the guanidine to other pharmacophoric elements. For example, replacing a flexible linker with a rigid one can drastically reduce H3R affinity while promoting binding to other receptors. nih.gov

Neuropeptide Y (NPY) Receptors: Bis-aryl substituted guanidines have been identified as potent NPY Y5 receptor antagonists. nih.gov For NPY Y1 receptor antagonists, SAR studies on ω-guanidinoalkanoic acid amides showed that the spacer length between the amide and the terminal guanidine group is crucial, with optimal activity seen for four- or five-membered alkyl chains. nih.gov Interestingly, for some series targeting the Y1 receptor, replacing the strongly basic guanidine with a less basic amino group resulted in more potent compounds, indicating that the high basicity of guanidine is not always favorable for this target. nih.gov

| Receptor Target | Key Structural Features for Activity | Reference |

|---|---|---|

| NMDA (Antagonist) | Diarylguanidine core; ortho/meta-alkyl substitution on aryl rings; small N-alkyl groups. | nih.gov |

| Muscarinic M2/M4 (Antagonist) | Rigid spacer (e.g., cyclohexylene) instead of a flexible alkyl chain; benzylguanidine fragment. | nih.govnih.govacs.org |

| Histamine H3 (Antagonist) | Flexible, long alkyl chain linker; specific N-substitution patterns. | nih.govnih.gov |

| Neuropeptide Y (NPY) Y1/Y5 (Antagonist) | Bis-aryl substitution (Y5); optimal alkyl spacer length of 4-5 carbons (Y1). | nih.govnih.gov |

Biological Targets and Molecular Mechanisms of Action Excluding Clinical and Toxicity

Interactions with Neurotransmitter Transporters and Receptors

There is no available research detailing the interactions of Guanidine (B92328), (2-(N-methylanilino)ethyl)- with neurotransmitter transporters and receptors.

Mechanisms of Norepinephrine (B1679862) Transporter (NET) Modulation by Guanidine Derivatives

No studies were found that investigate the mechanisms by which Guanidine, (2-(N-methylanilino)ethyl)- modulates the norepinephrine transporter (NET). The norepinephrine transporter is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, playing a crucial role in regulating noradrenergic signaling. nih.govnih.gov While various guanidine derivatives have been explored as ligands for different transporters, specific data for (2-(N-methylanilino)ethyl)guanidine is absent.

Molecular Basis of NMDA Receptor Ion Channel Antagonism

There is no scientific literature available describing the molecular basis of N-methyl-D-aspartate (NMDA) receptor ion channel antagonism by Guanidine, (2-(N-methylanilino)ethyl)-. NMDA receptors are ionotropic glutamate (B1630785) receptors critical for synaptic plasticity and memory function. springernature.com Antagonists of this receptor can block the ion channel, preventing the influx of calcium and other ions. springernature.com While some diarylguanidines have been identified as noncompetitive NMDA receptor antagonists, the specific actions of (2-(N-methylanilino)ethyl)guanidine have not been reported. nih.gov

Mechanisms of Muscarinic Receptor Antagonism (M2R, M4R)

No research data exists detailing the mechanisms of muscarinic M2 or M4 receptor antagonism by Guanidine, (2-(N-methylanilino)ethyl)-. Muscarinic receptors are G protein-coupled receptors that mediate the effects of acetylcholine (B1216132) in the central and peripheral nervous systems. nih.govnih.gov While some guanidine derivatives have been shown to possess affinity for muscarinic receptors, there is no information on the specific interaction of (2-(N-methylanilino)ethyl)guanidine with M2 and M4 subtypes.

Pathways of Histamine (B1213489) Receptor Antagonism (H2, H3, H4)

There are no published studies on the pathways of histamine H2, H3, or H4 receptor antagonism by Guanidine, (2-(N-methylanilino)ethyl)-. Histamine receptors are involved in a wide range of physiological processes, and their antagonists are used to treat various conditions. nih.govmdpi.com The conversion of the side-chain amino group of histamine to a guanidine has been a strategy in the design of H2-receptor antagonists. nih.gov However, the specific activity of (2-(N-methylanilino)ethyl)guanidine at these receptors has not been documented.

Neuropeptide Y (NPY) Receptor Binding and Functional Inhibition (Y1, Y5)

No information is available regarding the binding and functional inhibition of neuropeptide Y (NPY) Y1 and Y5 receptors by Guanidine, (2-(N-methylanilino)ethyl)-. NPY receptors are implicated in various physiological functions, including appetite regulation and anxiety. nih.govembopress.org While the NPY system is a target for various ligands, the interaction of (2-(N-methylanilino)ethyl)guanidine with Y1 and Y5 receptors remains uninvestigated.

Modulation of Ion Channels (e.g., Augmentation of Calcium Influx via Voltage-Sensitive Calcium Channels)

There is no scientific evidence to suggest that Guanidine, (2-(N-methylanilino)ethyl)- modulates ion channels, including any potential augmentation of calcium influx via voltage-sensitive calcium channels. Voltage-sensitive calcium channels are crucial for converting electrical signals into intracellular calcium transients, which trigger a variety of cellular processes. medchemexpress.com The effects of (2-(N-methylanilino)ethyl)guanidine on these channels have not been a subject of published research.

Mechanisms of Interference with Cellular Membrane Integrity

The guanidinium (B1211019) group, the core functional moiety of Guanidine, (2-(N-methylanilino)ethyl)-, is a potent agent for disrupting cellular membrane integrity, a mechanism central to the antimicrobial action of many guanidine-containing compounds. At physiological pH, the guanidine group is protonated, forming a stable, positively charged guanidinium cation. wikipedia.org This positive charge facilitates strong electrostatic interactions with the anionic components of bacterial cell membranes. nih.govacs.org

Bacterial membranes are rich in negatively charged phospholipids, such as phosphatidylglycerol, which serve as primary targets for cationic antimicrobials. nih.gov The interaction between the guanidinium cation and the phosphate (B84403) groups of these lipids is a key initiating event in membrane disruption. nih.govnih.gov This binding can lead to the displacement of divalent cations that normally stabilize the membrane, ultimately compromising its structure.

The amphiphilic nature of molecules like Guanidine, (2-(N-methylanilino)ethyl)-, which possess both a cationic head (the guanidinium group) and a lipophilic tail, allows them to insert into the lipid bilayer. nih.govmdpi.com This insertion can lead to several disruptive outcomes:

Membrane Permeabilization: The compound can create pores or channels in the membrane, leading to the leakage of essential intracellular contents. mdpi.com

Lipid Phase Disruption: The integration of these molecules can alter the fluidity and packing of the lipid bilayer, impairing the function of embedded membrane proteins.

Structural Damage: This can lead to a loss of osmotic balance and ultimately cell lysis. mdpi.com

Notably, guanidino-containing compounds exhibit a greater disruptive effect on model membranes representing bacterial cytoplasmic membranes compared to those modeling the outer membranes of Gram-negative bacteria. nih.govdtic.mil This selective disruption is attributed to the high content of anionic lipids in bacterial membranes, whereas mammalian cell membranes are composed mainly of neutral, uncharged lipids, providing a basis for selective antimicrobial activity. nih.govacs.org

| Feature | Description | References |

| Interacting Moiety | Guanidinium Cation (protonated guanidine group) | wikipedia.org |

| Cellular Target | Anionic lipids in bacterial cell membranes (e.g., phosphatidylglycerol) | nih.govacs.orgnih.gov |

| Primary Interaction | Electrostatic attraction with phosphate head groups | nih.govnih.gov |

| Mechanism | Insertion into the lipid bilayer, leading to pore formation and loss of membrane integrity | nih.govmdpi.com |

| Outcome | Increased membrane permeability, leakage of cellular contents, cell death | mdpi.com |

Interaction with Enzymes and Signal Transduction Pathways

Guanidine derivatives are known to interact with key enzymes and signaling pathways, modulating fundamental cellular processes. Two significant examples are the inhibition of Vacuolar-type H+-ATPase (V-ATPase) and the subsequent activation of the AMP-activated protein kinase (AMPK) pathway.

V-ATPase Inhibition: V-ATPase is a multi-subunit enzyme responsible for pumping protons into various intracellular organelles, such as lysosomes, to maintain their acidic environment. nih.gov Guanidine-containing compounds can target and inhibit V-ATPase activity. nih.gov By interacting with the V₀ region of the enzyme located on the inner lysosomal membrane, these compounds can block the transport of H+, leading to an increase in lysosomal pH. nih.gov This disruption of lysosomal acidification interferes with normal cellular degradative processes.

AMPK Pathway Activation: The inhibition of V-ATPase is directly linked to the activation of AMPK, a central regulator of cellular energy homeostasis. nih.gov When V-ATPase is inhibited, it can trigger the formation of a larger complex involving V-ATPase, Ragulator, AXIN/LKB1, and AMPK. nih.gov This assembly leads to the phosphorylation and activation of AMPK. nih.gov Activated AMPK works to restore energy balance by stimulating catabolic pathways (like fatty acid oxidation) that produce ATP and inhibiting anabolic pathways (like fatty acid synthesis) that consume ATP. nih.govnih.gov Guanidine-based drugs, including metformin (B114582) and phenformin, are well-known activators of the AMPK pathway, although their primary mechanism is often cited as inhibition of the mitochondrial respiratory chain, which also leads to a change in the cellular energy state that activates AMPK. nih.gov

| Target/Pathway | Mechanism of Interaction | Cellular Consequence | References |

| V-ATPase | Guanidine group interacts with the V₀ subunit in the lysosomal membrane, blocking proton transport. | Inhibition of V-ATPase activity, leading to increased lysosomal pH. | nih.gov |

| AMPK Pathway | V-ATPase inhibition promotes the formation of a protein complex that leads to the phosphorylation and activation of AMPK. | Stimulation of catabolic processes (e.g., fatty acid oxidation) and inhibition of anabolic processes (e.g., fatty acid synthesis). | nih.govnih.gov |

Molecular Mechanisms of Protein Denaturation by Guanidinium Salts

Guanidinium chloride (GdmCl) is a widely used chaotropic agent known for its ability to denature proteins. wikipedia.org The denaturation process is not simply an indirect effect of altering water structure but involves direct interactions between the guanidinium ion and the protein. nih.govnih.gov

The molecular mechanism of denaturation by guanidinium is generally understood to occur in a two-stage process:

Binding to the Protein Surface: In the initial step, guanidinium ions directly bind to the protein surface. nih.gov This interaction is thought to replace water molecules from the first solvation shell of the protein. nih.gov This binding leads to the formation of an expanded intermediate state known as a "dry molten globule," where some side-chain packing is disrupted, but the hydrophobic core remains largely unhydrated. nih.gov

Core Solvation and Unfolding: The second stage involves the solvation of the hydrophobic core and the global disruption of the protein's secondary and tertiary structures, leading to a randomly coiled peptide chain. wikipedia.orgnih.gov

Several key interactions contribute to the denaturing power of the guanidinium ion:

Disruption of Salt Bridges: Guanidinium ions can effectively disrupt salt bridges that stabilize the folded conformation of a protein by binding to the side-chain carboxylate groups (e.g., from glutamate or aspartate). researchgate.net

Hydrogen Bonding: The ion can engage in hydrogen bonds with the protein backbone, further destabilizing the native structure. nih.gov

Solvation of Charged Residues: Guanidinium ions can alter electrostatic interactions within the protein by solvating charged residues. nih.gov

Hydrophobic Interactions: Guanidinium chloride can increase the solubility of non-polar amino acid side chains, thereby weakening the hydrophobic interactions that are crucial for maintaining the protein's core structure. qinmuchem.com

It is important to note that different secondary structures may exhibit varying resistance to denaturation. For instance, some studies suggest that α-helical structures can be more resistant to complete unfolding by guanidinium than β-sheet structures. acs.org

Applications of 2 N Methylanilino Ethyl Guanidine and Guanidine Derivatives in Chemical Science

Organocatalysis and Asymmetric Synthetic Transformations

In the last two decades, chiral guanidines and their derivatives have become recognized as highly effective organocatalysts. Their utility stems primarily from their strong basicity and their ability to act as hydrogen-bond donors, enabling a wide array of stereoselective organic transformations. nih.gov

Guanidines are among the strongest organic bases, with some sterically hindered variants being classified as "superbases". ineosopen.orgdcfinechemicals.com This potent Brønsted basicity is a cornerstone of their catalytic activity, allowing them to deprotonate even weakly acidic pronucleophiles to generate reactive intermediates. nih.govresearchgate.net Chiral guanidines, in particular, have been developed as a common and powerful tool in asymmetric organocatalysis. tandfonline.comtandfonline.com

The catalytic cycle typically involves the guanidine (B92328) base abstracting a proton from a substrate. researchgate.net This generates a nucleophile that can then participate in various carbon-carbon bond-forming reactions. The resulting protonated guanidinium (B1211019) ion acts as a chiral counterion, influencing the stereochemical outcome of the reaction. This strategy has been successfully applied to numerous asymmetric reactions. nih.gov

For instance, Feng and Liu developed an open-chain guanidine–amide organocatalyst for the asymmetric aza-Henry reaction of isatin-derived N-Boc ketimines. nih.gov In their proposed mechanism, the basic guanidine moiety deprotonates nitromethane, which then attacks the ketimine. nih.gov Similarly, chiral bicyclic guanidines have proven to be versatile Brønsted base catalysts for enantioselective Michael reactions involving dithiomalonates and β-keto thioesters. researchgate.net

Table 1: Examples of Asymmetric Reactions Catalyzed by Guanidine Derivatives

| Reaction Type | Role of Guanidine Catalyst | Reference |

| Aza-Henry Reaction | Brønsted base to deprotonate nitromethane | nih.gov |

| Michael Addition | Brønsted base to deprotonate pronucleophiles like β-ketoesters | |

| Isomerization | Brønsted base to facilitate hydrogen transfer | researchgate.net |

| Vinylogous Aldol Reaction | Brønsted base to generate enolates | jst.go.jp |

Hydrogen Bond Donor Catalysis Facilitated by Guanidine Structures

Beyond their basicity, guanidines can also function as potent hydrogen bond donors, particularly after protonation to form the guanidinium cation. researchgate.net This cation features multiple N-H groups capable of forming strong, directional hydrogen bonds, which can activate electrophiles and organize transition states to achieve high levels of stereocontrol. researchgate.netchemrxiv.org

This dual-functionality is a key feature of many guanidine-catalyzed reactions. A bifunctional activation mode has been proposed where the guanidinium cation positions both the electrophile and the nucleophile through a network of hydrogen bonds. nih.gov This simultaneous activation is crucial for both reaction rate and selectivity. nih.gov For example, in the Strecker reaction of aldimines, a C2-symmetric bicyclic guanidine catalyst, upon protonation, is thought to activate the reactants via hydrogen bonding. acs.org

Researchers have also designed bifunctional catalysts that combine a guanidine unit with another catalytic moiety, such as a thiourea (B124793) or an N-heterocyclic carbene (NHC). In one study, a copper(I)/NHC complex equipped with a guanidine unit was used for the hydrogenation of carboxylic esters. The researchers hypothesized that the protonated guanidine acts as a hydrogen-bond donor, activating the ester towards nucleophilic attack by the hydride. chemrxiv.org

Role as Reagents and Building Blocks in Advanced Organic Synthesis for Heterocycle Formation

Guanidine and its derivatives are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. tandfonline.comnih.gov The guanidine moiety can be incorporated into five-, six-, and seven-membered ring systems through condensation and cyclization reactions. tandfonline.combohrium.com

A prominent example is the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. nih.gov When guanidine is used in place of urea, the reaction yields 2-imino-5-carboxy-3,4-dihydropyrimidines, which are important heterocyclic scaffolds. nih.govresearchgate.net Various methods have been developed to facilitate this reaction, including the use of protected guanidine derivatives to improve yields and substrate scope. nih.gov

Guanidine is also a key reagent for synthesizing other six-membered heterocycles like pyrimidines and triazines. tandfonline.com Substituted pyrimidines can be readily synthesized by condensing 1,3-dicarbonyl compounds with guanidine. tandfonline.combohrium.com Furthermore, guanidine serves as a versatile building block for creating functionalized molecules for convergent synthesis. researchgate.net For example, guanidines tethered to functional groups such as alkynes, alkenes, alcohols, and azides have been prepared, providing modular tools for organic synthesis. researchgate.netunisa.edu.au

Table 2: Heterocycles Synthesized Using Guanidine as a Building Block

| Heterocycle Class | Synthetic Method | Key Reagents | Reference |

| Imidazoles | Condensation | Guanidine, Glyoxal Dihydrate | tandfonline.combohrium.com |

| Dihydropyrimidines | Biginelli Reaction | Guanidine, Aldehyde, β-Ketoester | nih.govresearchgate.net |

| Pyrimidines | Condensation | Guanidine, 1,3-Dicarbonyl Compounds | tandfonline.combohrium.com |

| 1,3,5-Triazines | Cyclization | Guanidine, N-formylformamidine | bohrium.com |

| Oxanorbornanes | Diels-Alder Cycloaddition | Furfuryl Guanidines, DMAD | nih.gov |

Materials Science Applications, including Ionic Liquids and Polymeric Guanidines

The unique properties of the guanidinium cation—namely its charge delocalization, planarity, and strong hydrogen-bonding capability—have been exploited in the field of materials science, particularly in the development of ionic liquids and functional polymers. alfa-chemistry.comacs.org

Guanidinium-based ionic liquids (GILs) are salts in which the cation is a substituted guanidinium ion. These materials often exhibit low melting points, high thermal and chemical stability, and tunable properties based on the substitution pattern on the cation and the choice of the anion. alfa-chemistry.comresearchgate.net The delocalized positive charge across the central carbon and three nitrogen atoms contributes to a lower melting point compared to other salts. alfa-chemistry.com GILs have been investigated for a variety of applications, including as electrolytes in lithium-ion batteries and dye-sensitized solar cells, as solvents and catalysts for organic reactions like the Heck reaction, and for the capture of acidic gases like SO₂. alfa-chemistry.comresearchgate.netacs.orgnih.gov

In polymer science, the guanidine group is incorporated into polymer chains to create materials with specific functionalities, most notably antimicrobial properties. acs.orgkpi.uanih.gov Polymeric guanidines, such as polyhexamethylene guanidine (PHMG), are effective biocides against a broad spectrum of bacteria. kpi.ua Their mechanism of action is believed to involve electrostatic interaction with negatively charged bacterial cell membranes, leading to membrane disruption and cell death. acs.org These polymers are valued for their heat stability and can be blended into other materials to impart long-lasting antimicrobial surfaces. kpi.ua Researchers have synthesized various forms of these materials, including ABA triblock copolymers that can form antimicrobial honeycomb films and malleable thermosets based on a dynamic covalent guanidine urea structure. nih.gov

Theoretical and Experimental Contributions to Prebiotic Chemistry Hypotheses

The origin of life from non-living matter is one of the most fundamental questions in science. Prebiotic chemistry seeks to identify plausible chemical pathways for the formation of life's essential building blocks—such as nucleobases, amino acids, and lipids—under primordial Earth conditions. In this context, simple molecules containing carbon and nitrogen are of great interest.

Guanidine has been identified as a key molecule in several prebiotic chemistry hypotheses. researchgate.net Along with other simple compounds like urea and 2-amino-oxazole, guanidine is considered a potential precursor for the synthesis of the nucleobases that form RNA and DNA. researchgate.net The simplicity of pathways involving these molecules supports the idea that they could have been fundamental to the chemical evolution that led to life. researchgate.net While the exact role and reaction sequences are still the subject of intensive research, the presence and reactivity of guanidine derivatives under plausible prebiotic conditions provide a compelling area of study for understanding how the complex informational polymers of life may have first arisen. researchgate.net

Analytical Methodologies for the Study of 2 N Methylanilino Ethyl Guanidine

Spectroscopic Characterization Techniques (e.g., NMR for Structural Elucidation and Tautomerism Studies)

Spectroscopic methods are fundamental for the unambiguous structural determination of (2-(N-methylanilino)ethyl)guanidine. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a primary tool for elucidating the molecular framework.

In ¹H NMR, characteristic chemical shifts are expected for the protons of the N-methyl, ethyl, and aniline (B41778) groups. The protons on the aromatic ring of the N-methylaniline moiety would typically appear in the downfield region (around 6.5-7.5 ppm). The ethyl bridge protons would exhibit signals in the mid-field range, likely as complex multiplets due to coupling with adjacent protons. The N-methyl group protons would present as a singlet further upfield. The protons on the guanidine (B92328) group (-NH and -NH₂) can be broad and their chemical shifts are often solvent-dependent.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The guanidinyl carbon is highly deshielded and appears significantly downfield (typically >150 ppm). Aromatic carbons of the aniline ring would resonate in the 110-150 ppm range, while the aliphatic carbons of the ethyl group and the N-methyl group would be found at higher fields.

Guanidine moieties are known to exhibit tautomerism, where protons can migrate between the nitrogen atoms. This dynamic process can be studied using variable-temperature NMR. Changes in the NMR spectra, such as the broadening or coalescence of signals corresponding to the guanidino protons, can provide insights into the kinetics and thermodynamics of the tautomeric equilibrium.

Table 1: Predicted ¹H NMR Chemical Shifts for (2-(N-methylanilino)ethyl)guanidine

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Aniline) | 6.5 - 7.5 | Multiplet |

| -CH₂- (Ethyl, adjacent to aniline N) | ~3.4 | Triplet |

| -CH₂- (Ethyl, adjacent to guanidine) | ~3.2 | Triplet |

| N-CH₃ (Methyl) | ~2.9 | Singlet |

| Guanidino-NH | Variable | Broad Singlet |

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of (2-(N-methylanilino)ethyl)guanidine from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of guanidine compounds. nih.gov

Due to the basic and polar nature of the guanidine group, reversed-phase HPLC is often employed with ion-pairing reagents in the mobile phase to improve peak shape and retention. Alternatively, cation-exchange chromatography can be utilized for effective separation. nih.gov A common mobile phase might consist of a buffered aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using ultraviolet (UV) spectroscopy, as the aniline moiety provides a strong chromophore.

Gas Chromatography (GC) can also be used, but often requires derivatization of the polar guanidine group to increase its volatility. researchgate.net Reagents like hexafluoroacetylacetone (B74370) can be used to form less polar derivatives suitable for GC analysis. researchgate.net

Table 2: Exemplary HPLC Conditions for Guanidine Compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase or Cation-Exchange |

| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Mass Spectrometry for Structural Confirmation and Quantitative Analysis